molecular formula C15H18FN3O2 B2457278 N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide CAS No. 1241169-20-9

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide

Cat. No.: B2457278
CAS No.: 1241169-20-9
M. Wt: 291.326
InChI Key: XGRZPQJEMDQISO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a cyclopropyl group, and a fluoro-methoxyphenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of a cyclopropylamine derivative with a fluoro-methoxyphenyl acetic acid derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the fluoro-methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-cyclopropylethyl)-2-[(3-chloro-4-methoxyphenyl)amino]acetamide
  • N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-ethoxyphenyl)amino]acetamide

Uniqueness

N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide is unique due to the presence of the fluoro-methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-fluoro-4-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-15(9-17,10-3-4-10)19-14(20)8-18-11-5-6-13(21-2)12(16)7-11/h5-7,10,18H,3-4,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRZPQJEMDQISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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